A Comprehensive Technical Guide to 3-Bromohexane: Properties, Synthesis, and Reactivity
A Comprehensive Technical Guide to 3-Bromohexane: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromohexane is an organobromine compound with significant applications in organic synthesis. Its structure, featuring a bromine atom on the third carbon of a hexane chain, makes it a versatile intermediate for the introduction of a hexan-3-yl group into various molecular frameworks. This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data. The information is tailored for professionals in research, and drug development who require a technical understanding of this reagent.
Core Data Summary
The fundamental properties of 3-Bromohexane are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 3377-87-5[1][2][3][4] |
| Molecular Formula | C₆H₁₃Br[1][2][3][5] |
| Molecular Weight | 165.07 g/mol [3][5] |
| Appearance | Colorless to light orange/yellow liquid[1] |
| Boiling Point | 142-146 °C[6][7] |
| Density | 1.169 - 1.17 g/cm³[4][6] |
| Refractive Index | 1.444 - 1.446[4][6][7] |
| Flash Point | 46 °C[6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and diethyl ether.[1] |
| SMILES | CCCC(Br)CC[2] |
| InChIKey | IOZOJWNUKLCDML-UHFFFAOYSA-N[1] |
Molecular Structure
3-Bromohexane consists of a six-carbon aliphatic chain with a bromine atom substituted at the third carbon position. This structure contains a chiral center at the carbon bearing the bromine atom, and thus, it can exist as two enantiomers, (R)-3-bromohexane and (S)-3-bromohexane.[5]
Experimental Protocols
Synthesis of 3-Bromohexane via Hydrobromination of an Alkene
A common method for the synthesis of 3-bromohexane is the electrophilic addition of hydrogen bromide (HBr) to either 2-hexene or 3-hexene.[8][9] The reaction with 3-hexene is particularly straightforward as the molecule is symmetrical around the double bond, leading to a single constitutional isomer.
Objective: To synthesize 3-bromohexane from 3-hexene.
Materials:
-
3-Hexene
-
Hydrogen bromide (HBr) solution (e.g., 48% in acetic acid)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Distillation apparatus
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1 equivalent of 3-hexene.
-
Cool the flask in an ice bath.
-
Slowly add 1.1 equivalents of a solution of hydrogen bromide while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with an equal volume of cold water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with water and then dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude 3-bromohexane by fractional distillation, collecting the fraction boiling at approximately 142-146 °C.
Nucleophilic Substitution: Synthesis of an Alcohol
3-Bromohexane can undergo nucleophilic substitution reactions, where the bromide ion is replaced by a nucleophile. A typical example is the reaction with hydroxide ions to form 3-hexanol.
Objective: To synthesize 3-hexanol from 3-bromohexane.
Materials:
-
3-Bromohexane
-
Sodium hydroxide (NaOH)
-
Ethanol/water solvent mixture (e.g., 50:50)
-
Reflux apparatus
-
Extraction and distillation equipment
Methodology:
-
Prepare a solution of sodium hydroxide in a 50:50 ethanol/water mixture.
-
In a round-bottom flask, add the 3-bromohexane and the sodium hydroxide solution.
-
Heat the mixture under reflux for 1-2 hours. The use of a mixed solvent system ensures miscibility of the reactants.[10]
-
After cooling, extract the product with diethyl ether.
-
Wash the ether extract with water to remove any inorganic salts.
-
Dry the ether layer with a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the ether by distillation to obtain the crude 3-hexanol.
-
Further purify the alcohol by fractional distillation.
Visualized Workflows and Pathways
Caption: Synthesis of 3-Bromohexane.
Caption: Nucleophilic Substitution Reaction.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Bromohexane.
| Spectroscopic Data | Details |
| ¹³C NMR | Spectral data is available for 3-bromohexane, which can be used to confirm the carbon framework of the molecule.[11] |
| ¹H NMR | Proton NMR data is available and can be used to identify the different proton environments in the molecule.[12] |
| Mass Spectrometry | The mass spectrum of 3-bromohexane shows characteristic fragmentation patterns that can be used for its identification.[12][13] |
| IR Spectroscopy | Infrared spectroscopy can be used to identify the presence of C-Br and C-H bonds within the molecule.[12][14] |
Reactivity and Applications in Drug Development
3-Bromohexane is a valuable building block in organic synthesis, primarily utilized in two main types of reactions:
-
Nucleophilic Substitution: As a secondary alkyl halide, 3-bromohexane can undergo both S(_N)1 and S(_N)2 reactions. The reaction pathway is dependent on the nucleophile, solvent, and temperature.[15] This reactivity allows for the introduction of various functional groups at the 3-position of the hexane chain, which is a common strategy in the synthesis of pharmaceutical intermediates.[1]
-
Grignard Reagent Formation: 3-Bromohexane can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 3-hexylmagnesium bromide. This organometallic compound is a potent nucleophile and a strong base, widely used for the formation of new carbon-carbon bonds. This is a fundamental transformation in the synthesis of more complex molecules, including active pharmaceutical ingredients.
The ability to introduce a hexyl group with a specific point of attachment makes 3-bromohexane a useful starting material in the synthesis of various organic compounds, including those with potential biological activity. Its role as an alkylating agent is critical in building the carbon skeletons of more complex molecules.[16]
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